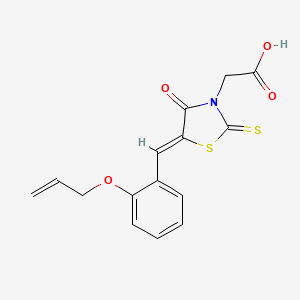
methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, also known as MMBD, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of benzothiazine derivatives and has been studied for its pharmacological properties, including its potential as an anti-inflammatory and anti-cancer agent.
科学的研究の応用
Synthesis and Chemical Properties
Facile Synthesis and Biological Activities
A study by Zia-ur-Rehman et al. (2009) described the synthesis of a novel series of potentially biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. This process involved ultrasonic mediated N-alkylation and ring expansion, highlighting the compound's potential in antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).
Crystallographic Studies
Research by Arshad et al. (2013) focused on the crystallization of methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, demonstrating the transformation into an unsymmetrical ether through methanol crystallization. The study provided insights into the crystal structures, highlighting the compound's solid-state properties (Arshad et al., 2013).
Molecular Structure Analysis
Chakraborty et al. (2007) analyzed the molecular and crystal structure of a piroxicam derivative, emphasizing the importance of intermolecular hydrogen bonding in forming a three-dimensional framework. This research contributes to understanding the solid-state chemistry of such compounds (Chakraborty et al., 2007).
Potential Biological Activities
Transformation for Medicinal Chemistry Applications
A study by Gyűjtő et al. (2020) focused on the transformation of 2H-1,2,3-benzothiadiazine 1,1-dioxides, including nucleophilic substitution and demethylation reactions. This research opens avenues for using these compounds as building blocks in organic and medicinal chemistry (Gyűjtő et al., 2020).
Synthesis of Antiosteoarthritis Precursors
Vidal et al. (2006) demonstrated the synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, serving as a precursor for potential antiosteoarthritis derivatives (Vidal et al., 2006).
作用機序
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets and their roles would depend on the functional groups attached to the ring .
Mode of Action
The biological activities of similar compounds are attributed to the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . These functional groups interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their specific targets . The downstream effects would depend on the specific pathway and the nature of the modulation .
Pharmacokinetics
The receptor occupancy assay can be used to determine the in vivo characteristics of a drug acting on specific receptors . This assay can provide information about the plasma drug concentrations inducing a certain receptor occupancy, which can be used to compare pharmacokinetics-RO relationships between different species .
Result of Action
The effects would depend on the specific targets and the nature of the interaction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
特性
IUPAC Name |
methyl 4-(2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-14-9-5-3-7-12(14)18-11-16(17(19)23-2)24(20,21)15-10-6-4-8-13(15)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDVMWONVZTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide](/img/structure/B2996074.png)







![2-[(2-Fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2996088.png)
![2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2996090.png)

![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)
![N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2996095.png)